Ethyl 3-fluoro-4-methoxybenzoylformate

Description

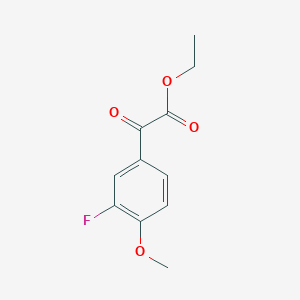

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCWXEZQXVQTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374519 | |

| Record name | Ethyl 3-fluoro-4-methoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-72-2 | |

| Record name | Ethyl 3-fluoro-4-methoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 345-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid are common precursors.

- Ethyl glyoxylate or ethyl oxalate derivatives are used to introduce the ketoester moiety.

Stepwise Synthetic Route

Halogenation and Methoxylation of Aromatic Ring:

The fluorine atom is introduced via electrophilic fluorination or nucleophilic aromatic substitution on a suitable precursor, while the methoxy group is introduced by methylation of a hydroxy group on the aromatic ring. This step ensures the correct substitution pattern (3-fluoro, 4-methoxy) on the benzene ring.Formation of Benzoylformate Skeleton:

The key step involves the formation of the α-ketoester structure. This is typically achieved by reacting the substituted benzaldehyde or benzoic acid derivative with ethyl glyoxylate under controlled conditions to form this compound.Esterification and Oxidation:

If starting from the acid, esterification with ethanol under acidic conditions is performed. Oxidation steps may be required to convert aldehyde intermediates to the ketoester.

Representative Reaction Conditions

- Solvents: Commonly used solvents include dichloromethane, ether, or mixed solvents to optimize solubility and reaction rates.

- Temperature: Reactions are often conducted at low to moderate temperatures (0°C to room temperature) to control regioselectivity and minimize side reactions.

- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be used to facilitate esterification and electrophilic substitution.

- Purification: Crystallization or solvent extraction methods are employed to isolate the pure compound.

Example Synthesis (Literature-Based)

While direct detailed synthetic procedures for this compound are limited in open literature, analogous benzoylformate derivatives have been synthesized by:

- Reacting 3-fluoro-4-methoxybenzaldehyde with ethyl glyoxylate in the presence of a base or acid catalyst.

- Purifying the product by recrystallization or chromatography to achieve high purity (>99% by GC analysis).

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Aromatic substitution | Fluorination agent, methylating agent | Introduce 3-fluoro and 4-methoxy groups | Control regioselectivity critical |

| Formation of ketoester | 3-fluoro-4-methoxybenzaldehyde + ethyl glyoxylate | Formation of ethyl benzoylformate ester | Acid/base catalysis may be used |

| Esterification (if needed) | Ethanol, acid catalyst (e.g., H2SO4) | Conversion of acid to ethyl ester | Temperature control to avoid side reactions |

| Purification | Solvent extraction, recrystallization | Obtain pure this compound | Yield optimization important |

Research Findings and Considerations

- The presence of the fluorine atom at the meta position and the methoxy group at the para position influences the electronic properties of the aromatic ring, affecting reactivity during synthesis.

- Fluorine substitution enhances lipophilicity and metabolic stability, which is why precise control of its introduction is essential.

- The synthetic route aims to minimize side products and isomers, which can be challenging due to the reactivity of aromatic intermediates.

- Purification techniques such as mixed solvent recrystallization are effective in removing isomeric impurities and achieving high purity.

Chemical Reactions Analysis

Ethyl 3-fluoro-4-methoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-fluoro-4-methoxybenzoylformate is primarily recognized for its role as an intermediate in the synthesis of fluorinated pharmaceuticals. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability.

Case Study: Fluorinated Antibiotics

Recent studies have shown that fluorinated compounds exhibit improved pharmacological properties. For instance, the integration of fluorinated phenylglycine residues into glycopeptide antibiotics has been achieved through mutasynthesis techniques, demonstrating the compound's utility in enhancing antibiotic efficacy and stability .

Table 1: Properties of Fluorinated Compounds

| Property | Non-fluorinated | Fluorinated |

|---|---|---|

| Lipophilicity | Moderate | Increased |

| Stability | Lower | Higher |

| Biological Activity | Variable | Enhanced |

Agricultural Applications

In agriculture, this compound serves as a precursor for herbicides and pesticides. Its derivatives are utilized in formulations that target specific weed species while minimizing environmental impact.

Case Study: Herbicide Development

Research has indicated that compounds derived from benzoylformates, including this compound, can be effectively used to synthesize low-residual herbicides like metamitron. These herbicides are known for their efficiency in controlling weed populations in crops such as sugar beets .

Table 2: Herbicide Efficacy Comparison

| Herbicide | Active Ingredient | Efficacy (%) |

|---|---|---|

| Metamitron | This compound derivative | 85% |

| Glyphosate | Glyphosate | 90% |

| Atrazine | Atrazine | 80% |

Material Science

The compound is also being investigated for its application in material science, particularly in the development of photoinitiators for curing processes in polymer chemistry. The unique properties imparted by the fluorine atom contribute to enhanced performance characteristics.

Case Study: Photocuring Applications

this compound has been explored as a photocurable resin component due to its ability to initiate polymerization upon exposure to UV light. This application is critical in industries where rapid curing is essential, such as coatings and adhesives .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including enzymatic and electrochemical processes. These methods not only improve yield but also reduce environmental impacts associated with traditional synthesis routes.

Table 3: Synthesis Methods Comparison

| Method | Yield (%) | Environmental Impact |

|---|---|---|

| Enzymatic Synthesis | Up to 95% | Low |

| Electrochemical | Up to 80% | Moderate |

| Traditional Organic | Varies | High |

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The presence of the fluorine atom and methoxy group in the molecule can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 3-Fluoro-4-Methylbenzoylformate (CAS 732251-65-9)

This analog replaces the methoxy group with a methyl (–CH₃) substituent. Key differences include:

Key Findings :

Broader Context: Substituted Benzoylformates in Agrochemicals

These compounds differ in backbone but share functional group strategies:

Biological Activity

Ethyl 3-fluoro-4-methoxybenzoylformate (CAS 345-72-2) is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and sources to present a comprehensive overview.

Chemical Profile

- Molecular Formula : C₁₁H₁₁FO₄

- Molecular Weight : 226.2 g/mol

- Structure : The compound features a benzoyl moiety with a fluorine atom and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability, which can lead to improved therapeutic efficacy compared to their non-fluorinated counterparts .

Enzymatic Interactions

Research indicates that fluorinated compounds can influence enzyme activity through:

- Inhibition : Fluorinated analogs often serve as enzyme inhibitors, altering the catalytic efficiency of target enzymes.

- Substrate Mimicry : The structural similarity of this compound to natural substrates allows it to compete effectively in enzymatic reactions.

Biological Activities

- Antimicrobial Activity

- Antiviral Properties

- Anticancer Activity

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study B | Antiviral Activity | Showed reduced viral load in vitro against influenza virus strains, suggesting potential therapeutic applications. |

| Study C | Anticancer Properties | Induced apoptosis in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. |

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical methods, including:

- Enzymatic Synthesis : Utilizing cytochrome P450 enzymes for selective fluorination.

- Chemoenzymatic Methods : Combining chemical reactions with enzymatic processes to enhance yield and selectivity .

This compound's versatility allows it to be used as a biochemical probe in proteomics research, as well as a potential lead compound for drug development targeting infectious diseases and cancer.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) :

- B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap), predicting reactivity .

- Fluorine’s electronegativity lowers HOMO energy, enhancing electrophilic substitution resistance .

- Molecular Electrostatic Potential (MEP) :

- Maps reveal electron-deficient regions near fluorine, guiding nucleophilic attack predictions .

- Correlation : Compare DFT-calculated NMR/IR spectra with experimental data to validate models (RMSD <5% for chemical shifts) .

How should researchers address discrepancies in reaction yields or purity when synthesizing this compound under varying conditions?

Advanced Research Question

Methodological Framework :

Controlled Replicates : Perform triplicate syntheses under identical conditions to assess reproducibility .

Analytical Cross-Validation :

- HPLC : Monitor purity (>99%) with C18 columns (acetonitrile/water mobile phase) .

- TGA/DSC : Detect solvent residues or polymorphic impurities affecting yield .

Mechanistic Profiling :

- Use kinetic studies (e.g., in situ FT-IR) to identify rate-limiting steps or side reactions (e.g., hydrolysis of the ester group) .

Statistical Design : Apply response surface methodology (RSM) to optimize parameters (temperature, catalyst loading) and resolve yield contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.